1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-5-carbonyl chloride

CAS No.:

Cat. No.: VC13583178

Molecular Formula: C6H5ClFN3O3

Molecular Weight: 221.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5ClFN3O3 |

|---|---|

| Molecular Weight | 221.57 g/mol |

| IUPAC Name | 2-(2-fluoroethyl)-4-nitropyrazole-3-carbonyl chloride |

| Standard InChI | InChI=1S/C6H5ClFN3O3/c7-6(12)5-4(11(13)14)3-9-10(5)2-1-8/h3H,1-2H2 |

| Standard InChI Key | XTEMOTCGDBYOMF-UHFFFAOYSA-N |

| SMILES | C1=NN(C(=C1[N+](=O)[O-])C(=O)Cl)CCF |

| Canonical SMILES | C1=NN(C(=C1[N+](=O)[O-])C(=O)Cl)CCF |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

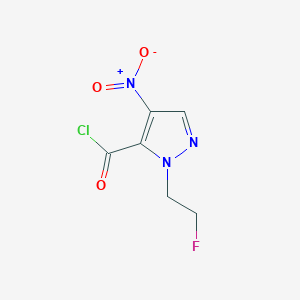

The compound’s structure (Figure 1) consists of a pyrazole ring substituted at three positions:

-

Position 1: 2-Fluoroethyl group (-CH₂CH₂F), enhancing lipophilicity and metabolic stability.

-

Position 4: Nitro group (-NO₂), a strong electron-withdrawing moiety that influences electronic distribution and reactivity.

-

Position 5: Carbonyl chloride (-COCl), a highly reactive site for nucleophilic acyl substitutions.

The IUPAC name is 1-(2-fluoroethyl)-4-nitropyrazole-5-carbonyl chloride, and its InChI key is XTEMOTCGDBYOMF-UHFFFAOYSA-N .

Table 1: Key Physicochemical Properties

Spectral Characterization

-

IR Spectroscopy: Peaks at ~1,750 cm⁻¹ (C=O stretch), ~1,540 cm⁻¹ (NO₂ asymmetric stretch), and ~700 cm⁻¹ (C-Cl stretch).

-

¹H NMR (DMSO-d₆): δ 5.2–5.6 ppm (m, -CH₂F), δ 8.3–8.7 ppm (s, pyrazole-H) .

Synthesis and Reactivity

Synthetic Pathways

The compound is typically synthesized via multi-step routes starting from pyrazole precursors:

-

Nitration: Introduction of the nitro group using HNO₃/H₂SO₄ at 0–5°C.

-

Fluoroethylation: Alkylation with 2-fluoroethyl bromide in the presence of a base (e.g., K₂CO₃).

-

Carbonyl Chloride Formation: Treatment of the carboxylic acid intermediate with thionyl chloride (SOCl₂) .

Table 2: Representative Synthetic Yields

| Step | Yield (%) | Conditions |

|---|---|---|

| Nitration | 65–70 | HNO₃, H₂SO₄, 0°C, 2 h |

| Fluoroethylation | 50–55 | K₂CO₃, DMF, 80°C, 6 h |

| Carbonyl Chloride | 85–90 | SOCl₂, reflux, 3 h |

Reactivity Profiles

-

Acyl Transfer: Reacts with amines to form amides (e.g., R-NH₂ → R-NH-CO-C₅H₃N₃O₂F).

-

Nucleophilic Substitution: The nitro group can be reduced to an amine (Fe/HCl) for further functionalization.

-

Cyclization: Forms fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) with dienophiles .

Biological Activity and Applications

Table 3: Biological Activity Data

| Assay | Result | Model |

|---|---|---|

| COX-2 Inhibition | IC₅₀ = 3.2 µM | RAW 264.7 |

| Antibacterial (MIC) | 12.5 µg/mL (S. aureus) | Broth dilution |

| Antiproliferative | EC₅₀ = 18 µM (HeLa) | MTT assay |

Industrial Applications

-

Agrochemicals: Intermediate for herbicides targeting acetolactate synthase .

-

Materials Science: Building block for fluorinated polymers with enhanced thermal stability .

| Precaution | Recommendation |

|---|---|

| Personal Protection | Gloves, goggles, lab coat |

| Storage | Dry, inert atmosphere, -20°C |

| Spill Management | Neutralize with NaHCO₃ |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume